molecular formula C16H14BrN3O4 B5827747 4-bromo-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide

4-bromo-N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide

Cat. No.: B5827747
M. Wt: 392.20 g/mol
InChI Key: QPWPTHLQTCAXMZ-UHFFFAOYSA-N
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Description

4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide is a complex organic compound with the molecular formula C16H14BrN3O4 It is characterized by the presence of a bromine atom, a nitrophenyl group, and a benzenecarboximidamide moiety

Properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O4/c1-10(11-4-8-14(9-5-11)20(22)23)16(21)24-19-15(18)12-2-6-13(17)7-3-12/h2-10H,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPWPTHLQTCAXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromobenzenecarboximidamide with 2-(4-nitrophenyl)propanoic acid under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction parameters to ensure consistency and quality of the final product.

Chemical Reactions Analysis

4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzoic acid derivatives, while reduction can produce aminobenzenecarboximidamide derivatives.

Scientific Research Applications

4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents

    Industry: In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the bromine atom can engage in halogen bonding with target molecules. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds to 4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide include:

The uniqueness of 4-bromo-N’-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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